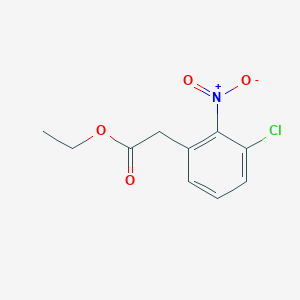

Ethyl 2-(3-chloro-2-nitrophenyl)acetate

Description

Contextual Significance of Nitro-Substituted Aromatic Compounds in Synthetic Organic Chemistry

Nitro-substituted aromatic compounds are a critical class of intermediates in organic synthesis. americanelements.com Their importance stems largely from the powerful electron-withdrawing nature of the nitro group (-NO2). organic-chemistry.orgnih.gov This property significantly influences the reactivity of the aromatic ring, deactivating it towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution. mdpi.commdpi.com This activation is a key principle exploited in the synthesis of numerous complex molecules.

Furthermore, the nitro group is a versatile functional handle that can be transformed into a variety of other functionalities, most notably the amino group (-NH2) through reduction. sci-hub.st The reduction of an aromatic nitro compound to an aniline (B41778) is one of the most fundamental and widely used transformations in the synthesis of dyes, pharmaceuticals, agrochemicals, and other fine chemicals. nih.govmdpi.com This transformation is a gateway to a vast array of subsequent reactions, including diazotization and cyclization, making nitroarenes valuable precursors for nitrogen-containing heterocyclic compounds. organic-chemistry.org Several classic named reactions, such as the Leimgruber–Batcho and Bartoli indole (B1671886) syntheses, commence with aromatic nitro compounds, underscoring their foundational role in building complex heterocyclic frameworks.

| Property of Nitro Group | Consequence in Synthesis |

| Strong Electron-Withdrawing Nature | Activates the ring for nucleophilic aromatic substitution. |

| Directing Effects | Influences the position of incoming electrophiles (meta-directing). |

| Reducibility | Readily converted to an amino group, a key synthetic precursor. |

| Versatility | Can be transformed into various other functional groups. |

Role of the Arylacetate Moiety in Chemical Transformations

The arylacetate moiety, characterized by an acetic acid ester group attached to an aromatic ring, is a significant structural unit in organic synthesis. This functional group serves as a versatile building block for constructing more elaborate molecular structures. The ester component can undergo hydrolysis to the corresponding carboxylic acid, or participate in transesterification and amidation reactions.

Crucially, the methylene (B1212753) group (the -CH2- bridge) alpha to both the aromatic ring and the ester carbonyl is activated. The protons on this carbon are acidic and can be removed by a base to generate an enolate. This enolate is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. This reactivity is central to its role in chemical transformations.

Moreover, the arylacetate structure is a common precursor in cyclization reactions. When positioned correctly relative to another functional group on the aromatic ring, the arylacetate moiety can participate in intramolecular reactions to form new rings. This strategy is frequently employed in the synthesis of heterocyclic compounds, such as oxindoles and other fused-ring systems, which are prevalent in medicinal chemistry. bldpharm.com

Specific Research Focus on Ethyl 2-(3-chloro-2-nitrophenyl)acetate within Contemporary Organic Synthesis

This compound (CAS No. 74864-49-6) is a specialized reagent that combines the key features of both a nitroaromatic compound and an arylacetate. bldpharm.com Its specific substitution pattern—with a nitro group at the 2-position and an acetate (B1210297) group on an adjacent carbon—makes it an ideal precursor for a particularly important transformation: reductive cyclization.

The primary research application of this compound is in the synthesis of substituted oxindoles, specifically 4-chlorooxindole. The synthetic strategy involves the reduction of the ortho-nitro group to an amine. sci-hub.st Under the reaction conditions, the newly formed amino group can readily perform an intramolecular nucleophilic attack on the ester carbonyl of the adjacent acetate side chain, leading to cyclization and the formation of the five-membered lactam ring characteristic of the oxindole (B195798) core.

Reductive Cyclization of this compound

| Step | Transformation | Key Reagents | Product |

|---|---|---|---|

| 1. Reduction | The nitro group (-NO2) is reduced to an amino group (-NH2). | Fe/HCl, Zn/AcOH, SnCl2, or catalytic hydrogenation (e.g., H2/Pd). organic-chemistry.org | Ethyl 2-(2-amino-3-chlorophenyl)acetate (intermediate) |

The presence of the chlorine atom at the 3-position of the starting phenyl ring is significant. It is carried through the reaction sequence to yield a final oxindole product specifically halogenated at the 4-position of the heterocyclic core. This level of regiochemical control is highly valuable, as substituted oxindoles are prominent scaffolds in numerous biologically active compounds and pharmaceuticals. Therefore, the research focus on this compound is driven by its utility as a tailored building block for accessing medicinally relevant, functionalized heterocyclic systems in a direct and efficient manner.

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClNO4 |

|---|---|

Molecular Weight |

243.64 g/mol |

IUPAC Name |

ethyl 2-(3-chloro-2-nitrophenyl)acetate |

InChI |

InChI=1S/C10H10ClNO4/c1-2-16-9(13)6-7-4-3-5-8(11)10(7)12(14)15/h3-5H,2,6H2,1H3 |

InChI Key |

QKFCFMRCEYUIDT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 3 Chloro 2 Nitrophenyl Acetate and Analogues

Classical Esterification and Arylation Routes

Traditional synthetic pathways to ethyl 2-(3-chloro-2-nitrophenyl)acetate often rely on well-established reactions such as the esterification of a carboxylic acid precursor or the direct introduction of the aryl group through nucleophilic aromatic substitution.

Approaches Involving 3-chloro-2-nitrophenylacetic Acid Precursors

A primary classical route involves the synthesis of 3-chloro-2-nitrophenylacetic acid, which is subsequently esterified to yield the target ethyl ester. echemi.com The esterification is typically achieved through the Fischer esterification method. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. youtube.commasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent, and water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

| Reactants | Conditions | Product | Key Features |

| 3-chloro-2-nitrophenylacetic acid, Ethanol | Acid catalyst (e.g., H₂SO₄), Heat | This compound | Equilibrium-driven reaction; excess alcohol used to favor product formation. masterorganicchemistry.commasterorganicchemistry.com |

Direct Synthesis via Nucleophilic Aromatic Substitution Strategies

An alternative classical approach is the direct synthesis via nucleophilic aromatic substitution (SNAr) reactions. nih.gov In this strategy, a nucleophile displaces a leaving group on the aromatic ring. For the synthesis of this compound, this can involve the reaction of a suitable nitroaryl compound with a reagent that provides the acetate (B1210297) moiety.

The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro group, ortho or para to the leaving group, is crucial for activating the ring towards nucleophilic attack. libretexts.org This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

A plausible SNAr strategy for synthesizing the target compound could involve the reaction of a di-substituted nitrobenzene, such as 1,3-dichloro-2-nitrobenzene, with an ethyl acetate enolate or a related nucleophile. The nitro group at the 2-position and the chloro group at the 3-position would influence the regioselectivity of the substitution.

Modern and Catalytic Synthetic Approaches

Contemporary synthetic methods often employ metal catalysts and advanced reaction strategies to improve yields, selectivity, and reaction conditions compared to classical routes.

Metal-Catalyzed Coupling Reactions in the Construction of the Arylacetate Framework

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon bonds. acs.org The synthesis of α-aryl acetates, such as this compound, can be achieved through the α-arylation of carbonyl compounds. nih.gov This typically involves the reaction of an aryl halide with an enolate or its equivalent in the presence of a palladium or copper catalyst. nih.govmit.edu

For instance, a palladium-catalyzed reaction could couple an ethyl acetate enolate with a suitable 3-chloro-2-nitrophenyl halide. These reactions often require a phosphine ligand to facilitate the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination steps. acs.org The choice of ligand, base, and reaction conditions is critical for achieving high yields and preventing side reactions. nih.gov

| Catalyst System | Reactants | Product | Key Features |

| Palladium catalyst and phosphine ligand | 3-chloro-2-nitrophenyl halide, Ethyl acetate enolate source | This compound | Forms C-C bond directly; mild reaction conditions. nih.gov |

| Copper catalyst | Aryl iodide, Diethyl malonate | α-Aryl malonate | Complementary to palladium-catalyzed methods. mit.edu |

Base-Mediated Condensation and Alkylation Reactions for Precursors

Base-mediated reactions are fundamental in the synthesis of precursors for the target molecule. For example, the synthesis of 2-nitro substituted phenylacetonitrile compounds, which can be precursors to the corresponding phenylacetic acids, can be achieved through the reaction of a substituted nitrobenzene with a cyanoacetic acid ester in the presence of a base like sodium hydride or potassium phosphate. google.com

These condensation and alkylation reactions are crucial for building the carbon framework of the molecule. The choice of base and solvent can significantly influence the reaction's outcome and yield.

Regioselective Functionalization Techniques for Nitroaryl Compounds

The regioselective functionalization of nitroaryl compounds is a key challenge and an area of active research. nih.gov The directing effect of the nitro group, along with other substituents on the aromatic ring, governs the position of incoming groups.

In the context of synthesizing this compound, regioselective nitration or halogenation of a substituted phenylacetate (B1230308) could be a viable strategy. For instance, the nitration of ethyl 3-chlorophenylacetate would need to be controlled to favor the introduction of the nitro group at the 2-position. Various nitrating agents and reaction conditions can be employed to achieve the desired regioselectivity. nih.gov

Furthermore, vicarious nucleophilic substitution (VNS) is a powerful method for the selective alkylation of nitroaromatics, offering a route to introduce functional groups at specific positions on the nitroaryl ring. beilstein-journals.org

Synthesis of Key Intermediates and Precursors

The production of the target ester is contingent on the successful synthesis of its core components. The primary routes involve the formation of a substituted nitrophenylacetic acid, which is then esterified, or the preparation of a halogenated nitrophenyl derivative suitable for direct conversion to the final product.

A common and effective method for synthesizing 2-nitro-4-substituted phenylacetic acids involves a multi-step process starting from a 4-substituted halobenzene. google.com This approach overcomes deficiencies found in other methods, such as those starting from substituted toluenes. google.comgoogle.com

The general synthetic pathway can be summarized in three main stages:

Nitration: The process begins with the nitration of a 4-substituted halobenzene using a mixed acid, typically a combination of concentrated nitric acid and concentrated sulfuric acid, in a polar solvent. google.compatsnap.com This reaction yields a 2-X-5-substituted nitrobenzene (where X is a halogen).

Cyanomethylation: The resulting nitrobenzene derivative undergoes a substitution reaction with an excess of ethyl cyanoacetate or methyl cyanoacetate under alkaline conditions. google.compatsnap.com The intermediate product is then treated with excess concentrated hydrochloric acid to form a 2-nitro-4-substituted benzyl cyanide. google.compatsnap.com

Hydrolysis: The final step is the hydrolysis of the benzyl cyanide. This is achieved by heating in a strong acidic or strong alkaline aqueous solution to yield the final 2-nitro-4-substituted phenylacetic acid. google.compatsnap.com

This synthetic route is versatile, allowing for various substituents on the phenyl ring, including fluorine, chlorine, bromine, cyano, nitro, ester, and trifluoromethyl groups. google.com

Table 1: General Synthesis of 2-Nitro-4-Substituted Phenylacetic Acid

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Nitration | 4-Substituted Halobenzene | Concentrated HNO₃, Concentrated H₂SO₄ | 2-X-5-substituted-nitrobenzene |

| 2. Cyanomethylation | 2-X-5-substituted-nitrobenzene | Ethyl cyanoacetate or Methyl cyanoacetate (alkaline conditions), then concentrated HCl | 2-nitro-4-substituted benzyl cyanide |

| 3. Hydrolysis | 2-nitro-4-substituted benzyl cyanide | Strong acid or strong base (aqueous solution) | 2-nitro-4-substituted phenylacetic acid |

The synthesis of the target ester fundamentally relies on the preparation of appropriately halogenated and nitrated precursors. The introduction of these functional groups onto the aromatic ring is a critical step that dictates the final structure of the molecule.

A primary method for creating these intermediates is the direct nitration of halogenated benzenes. patsnap.com The reaction conditions must be carefully managed to ensure the desired regioselectivity and to handle the exothermic nature of the reaction. For example, the synthesis of 2,5-disubstituted nitrobenzenes is achieved by the nitration of p-dihalobenzenes. patsnap.com

The process typically involves:

Dissolving the starting dihalobenzene in a solvent like dichloromethane.

Slowly adding a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.

Maintaining a low temperature (below 30°C) during the addition of the acid mixture to control the reaction rate.

A subsequent warming period (e.g., to 38°C) to ensure the reaction proceeds to completion. patsnap.com

Once the substituted nitrophenylacetic acid is obtained, the final step is esterification. The Fischer esterification method is a direct and widely used technique for this conversion. researchgate.net It involves reacting the carboxylic acid with an alcohol—in this case, ethanol—in the presence of a strong acid catalyst, such as sulfuric acid, to produce the corresponding ester, this compound. researchgate.net

Table 2: Examples of Nitration of Halogenated Benzenes

| Starting Material | Reagents | Conditions | Product |

| p-dibromobenzene | 95% Concentrated HNO₃, 98% Concentrated H₂SO₄, Dichloromethane | Temperature kept below 30°C during addition, then warmed to 38°C for 1 hour. patsnap.com | 2,5-dibromonitrobenzene |

| p-difluorobenzene | 95% Concentrated HNO₃, 98% Concentrated H₂SO₄, Dichloromethane | Temperature kept below 30°C during addition, then warmed to 38°C for 1 hour. patsnap.com | 2,5-difluoronitrobenzene |

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity Profiles of the Nitro Group in Ethyl 2-(3-chloro-2-nitrophenyl)acetate

The nitro group (-NO₂) is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity through both inductive and resonance effects. libretexts.orglibretexts.org Its presence is central to the compound's chemical transformations, particularly in reductive processes and its ability to activate the aromatic ring for nucleophilic attack.

The reduction of the aromatic nitro group to a primary amine (-NH₂) is one of the most significant transformations for this class of compounds, providing a gateway to a wide range of further chemical modifications. nih.govresearchgate.net This conversion can be achieved through various reductive pathways, with the choice of reagents and conditions determining the selectivity and yield of the resulting amino derivative.

Commonly employed methods include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for this transformation. nih.govwikipedia.orgcommonorganicchemistry.com The reaction is generally clean and efficient, producing water as the primary byproduct. nih.gov However, selectivity can be a concern, as some catalysts, like Pd/C, can also promote dehalogenation (removal of the chloro substituent). commonorganicchemistry.com Raney nickel is often preferred when the preservation of a halogen substituent is necessary. commonorganicchemistry.com

Chemical Reduction: A variety of chemical reducing agents can be used, often involving metals in acidic media. Reagents such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. commonorganicchemistry.commasterorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild and effective reagent for this purpose. wikipedia.orgcommonorganicchemistry.com

The reduction of a nitroarene to an aniline (B41778) is not a single-step process but proceeds through a series of intermediates. acs.orgorientjchem.org The generally accepted pathway involves the sequential formation of a nitrosoarene and then a hydroxylamine, which is subsequently reduced to the final amine. acs.orgresearchgate.net

Reaction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Under certain conditions, condensation reactions between these intermediates can occur, leading to the formation of dimeric products such as azoxy, azo, and hydrazo compounds. wikipedia.orgacs.org However, for the synthesis of the primary amine, reaction conditions are optimized to favor the direct hydrogenation pathway. acs.orgorientjchem.org

| Reagent/Catalyst | Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Hydrogen gas, solvent (e.g., ethanol) | Highly efficient; may cause dehalogenation. commonorganicchemistry.com |

| H₂, Raney Ni | Hydrogen gas, solvent (e.g., methanol) | Effective for nitro reduction; less prone to dehalogenation than Pd/C. nih.govcommonorganicchemistry.com |

| Fe, HCl | Acidic aqueous medium | Classic, cost-effective method; requires stoichiometric metal. masterorganicchemistry.com |

| SnCl₂, HCl | Acidic medium | Mild conditions, good for substrates with sensitive functional groups. commonorganicchemistry.com |

The nitro group functions as a strong activating group for nucleophilic aromatic substitution (SₙAr) reactions. libretexts.org Its potent electron-withdrawing nature, through both induction and resonance, significantly reduces the electron density of the aromatic ring. libretexts.orglibretexts.org This electron deficiency, or electrophilicity, makes the ring susceptible to attack by nucleophiles. nih.gov

In this compound, the nitro group is positioned ortho to the chloro substituent. This specific arrangement is crucial for activation. During a nucleophilic attack on the carbon atom bearing the chlorine, the negative charge of the intermediate, known as a Meisenheimer complex, can be delocalized onto the nitro group through resonance. libretexts.orglibretexts.org This stabilization of the anionic intermediate lowers the activation energy of the reaction, thereby facilitating the substitution process. libretexts.orgyoutube.com Without a strongly electron-withdrawing group like the nitro group in the ortho or para position, nucleophilic aromatic substitution on an aryl halide is generally not feasible under typical conditions. libretexts.org

Reactivity of the Chloro Substituent on the Aromatic Ring

The chloro substituent on the aromatic ring of this compound serves primarily as a leaving group in nucleophilic substitution reactions, a role enabled by the electronic influence of the adjacent nitro group.

The chlorine atom in this compound can be displaced by a variety of nucleophiles, such as hydroxides, alkoxides, and amines. This reaction proceeds via the nucleophilic aromatic substitution (SₙAr) mechanism. libretexts.orgchemistrysteps.com The pathway is distinct from Sₙ1 and Sₙ2 reactions observed in aliphatic systems. chemistrysteps.com

The SₙAr mechanism is a two-step process:

Addition of the Nucleophile: The nucleophile attacks the carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate, the Meisenheimer complex. libretexts.orgchemistrysteps.com The presence of the ortho-nitro group is critical for stabilizing this intermediate by delocalizing the negative charge. libretexts.orgyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. chemistrysteps.com

While the addition-elimination mechanism is widely accepted, some studies suggest that certain SₙAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur simultaneously, avoiding a discrete intermediate. nih.gov However, for systems with strong activating groups like nitro groups, the stepwise mechanism via a Meisenheimer complex is generally favored. nih.gov

| Step | Description | Key Feature |

|---|---|---|

| 1. Addition | A nucleophile attacks the carbon bearing the chloro group. | Formation of a resonance-stabilized Meisenheimer complex. libretexts.orgchemistrysteps.com |

| 2. Elimination | The chloride ion is expelled as the leaving group. | Restoration of the aromatic ring. chemistrysteps.com |

Halogens exhibit a dual electronic effect on aromatic rings. Through the inductive effect (-I), the electronegative chlorine atom withdraws electron density from the ring, deactivating it towards electrophilic attack. vedantu.comdoubtnut.com Conversely, through the resonance effect (+R), a lone pair of electrons on the chlorine can be donated to the ring system. vedantu.comdoubtnut.com

Ester Moiety Reactivity: Hydrolysis and Transesterification Mechanisms

The ethyl ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester.

Ester Hydrolysis: Hydrolysis is the cleavage of the ester back to its constituent carboxylic acid and alcohol, which can be catalyzed by either acid or base. ucalgary.calibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. ucalgary.cayoutube.com The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards attack by a weak nucleophile, water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated, yielding the carboxylic acid. youtube.comlibretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible. chemistrysteps.com A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid, creating a carboxylate salt. ucalgary.cachemistrysteps.com This final acid-base step renders the reaction irreversible.

Transesterification: Transesterification is the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from a different alcohol (R'-OH). A tetrahedral intermediate is formed, and after proton transfers, the original alcohol (ethanol) is eliminated. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong nucleophile, an alkoxide ion (R'-O⁻), attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the original alkoxide (ethoxide) to form the new ester. This is an equilibrium process that can be driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. masterorganicchemistry.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Palladium on carbon |

| Platinum(IV) oxide |

| Tin(II) chloride |

| Ethanol |

| Carboxylic acid |

| Ethoxide |

Acid-Catalyzed Hydrolysis Mechanisms (AAC2)

The acid-catalyzed hydrolysis of esters, such as this compound, typically proceeds through a specific acyl-oxygen cleavage, bimolecular mechanism, denoted as AAC2. This pathway is essentially the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion, which enhances the electrophilicity of the carbonyl carbon.

The key steps of the AAC2 mechanism are as follows:

Protonation: The carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to one of the oxygen atoms of the original ethoxy group, converting it into a better leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol and reforming the carbonyl group to yield the protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (hydronium ion) and forming the final carboxylic acid product, 2-(3-chloro-2-nitrophenyl)acetic acid.

The entire process is a series of equilibria. researchgate.netrsc.org To drive the reaction toward the hydrolysis products, a large excess of water is typically used. The presence of the electron-withdrawing chloro and nitro substituents on the phenyl ring has a complex effect. While they increase the intrinsic electrophilicity of the carbonyl carbon, they also decrease the basicity of the carbonyl oxygen, making the initial protonation step less favorable compared to esters with electron-donating groups.

Table 1: Representative Rate Constants for Acid-Catalyzed Hydrolysis of Various Esters This table illustrates the general influence of electronic and steric factors on acid-catalyzed hydrolysis rates. Specific data for this compound is not available, but the trends shown are applicable.

| Ester | kA (M-1s-1) at 25°C | Reference |

| Methyl Acetate (B1210297) | 1.1 x 10-4 | upenn.edu |

| Ethyl Acetate | 5.5 x 10-5 | epa.gov |

| Methyl Benzoate | 1.3 x 10-5 | researchgate.net |

| Methyl p-Nitrobenzoate | 3.2 x 10-5 | researchgate.net |

Note: kA is the second-order rate constant for acid-catalyzed hydrolysis.

Base-Mediated Hydrolysis Mechanisms (BAC2)

Base-mediated hydrolysis, or saponification, of this compound occurs via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. Unlike acid-catalyzed hydrolysis, this reaction is effectively irreversible. researchgate.net The process is initiated by the direct attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic carbonyl carbon of the ester.

The steps involved in the BAC2 mechanism are:

Nucleophilic Addition: The hydroxide ion attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the ethoxide ion (⁻OCH₂CH₃) is expelled as the leaving group. This step is typically the rate-determining step.

Acid-Base Reaction: The expelled ethoxide ion is a strong base and immediately deprotonates the newly formed 2-(3-chloro-2-nitrophenyl)acetic acid. This final, rapid acid-base reaction forms ethanol and the carboxylate salt.

Table 2: Relative Rate Constants for Base-Catalyzed Hydrolysis of Substituted Esters This table demonstrates the powerful accelerating effect of electron-withdrawing groups on the rate of saponification.

| Ester | Relative Rate (krel) | Hammett σ Constant (para) |

| Ethyl Benzoate | 1 | 0.00 |

| Ethyl p-Chlorobenzoate | 4.6 | 0.23 |

| Ethyl p-Nitrobenzoate | 204 | 0.78 |

| 2,4-Dinitrophenyl Acetate | Extremely Fast | N/A |

Data compiled and adapted from principles discussed in reference viu.ca. The reaction constant (ρ) for the hydrolysis of ethyl benzoates is positive (approx. +2.56), indicating that electron-withdrawing groups accelerate the reaction.

Exploration of Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. For this compound, this would involve reacting it with a different alcohol (e.g., methanol or isopropanol) in the presence of an acid or base catalyst to produce a new ester and ethanol.

Acid-Catalyzed Transesterification: The mechanism is analogous to the AAC2 hydrolysis mechanism. The carbonyl oxygen is first protonated by the acid catalyst. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfers, the original ethanol is eliminated, and deprotonation yields the new ester. The reaction is an equilibrium and must be driven to completion, typically by using a large excess of the reactant alcohol or by removing the ethanol as it is formed. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process is initiated by a catalytic amount of a strong base, typically the alkoxide corresponding to the new alcohol (e.g., sodium methoxide for conversion to a methyl ester). masterorganicchemistry.com The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original ethoxide group to form the new ester and regenerating the ethoxide catalyst. This is also an equilibrium process, and the position of the equilibrium is determined by the relative concentrations and stabilities of the alcohols and alkoxides. masterorganicchemistry.comorganic-chemistry.org

Photochemical Reaction Pathways of Nitroaryl Acetates

Intramolecular Hydrogen Abstraction Processes

The primary photochemical event is the excitation of the ortho-nitro group. Following absorption of a photon, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. rsc.org The excited nitro group behaves like a biradical and is capable of abstracting a hydrogen atom from the adjacent benzylic carbon (the α-carbon of the acetate group). acs.org

This intramolecular hydrogen atom transfer is a key step and is analogous to a Norrish-Type II reaction. It results in the formation of a transient biradical intermediate. acs.org The efficiency of this hydrogen abstraction can be influenced by the bond strength of the benzylic C-H bond; substituents that can stabilize a radical at this position may enhance the quantum yield of the photoreaction. rsc.orgresearchgate.net

Formation and Reactivity of Aci-Nitro Intermediates

The biradical formed via hydrogen abstraction rapidly rearranges into a transient intermediate known as an aci-nitro isomer, which exists as a quinonoid-type structure. acs.orgrsc.org These aci-nitro species are often colored, absorbing light at longer wavelengths (e.g., 385–430 nm), and their formation can be detected using transient absorption spectroscopy. rsc.org

Rearrangement and Cyclization Mechanisms

The entire photochemical pathway described above is a cascade of rearrangement and cyclization events initiated by light. The critical cyclization step is the transformation of the aci-nitro intermediate into the unstable five-membered benzisoxazoline ring system. nih.gov

The sequence can be summarized as:

Photoexcitation of the nitro group.

Intramolecular H-abstraction to form a biradical.

Rearrangement of the biradical to an aci-nitro intermediate.

Cyclization of the aci-nitro intermediate to a transient heterocyclic species.

Fragmentation of the cyclic intermediate to release the carboxylic acid and form the nitroso byproduct.

This mechanism is highly specific to compounds with an ortho-nitrobenzyl framework containing abstractable hydrogens on the benzylic carbon. The final nitroso product can sometimes undergo secondary photoreactions, such as dimerization to form an azoxybenzene derivative. researchgate.net The quantum yield of this photorelease process is dependent on several factors, including the substitution pattern on the aromatic ring and the nature of the leaving group (the ester portion). rsc.org

Intramolecular Cyclization Pathways

The most prominent reaction pathway for this compound is its intramolecular cyclization, typically initiated by the reduction of the nitro group. This process, often referred to as reductive cyclization, is a well-established method for the synthesis of quinoline (B57606) scaffolds. The mechanism proceeds through a series of steps initiated by the conversion of the nitro group to an amino group.

The generally accepted mechanism for the reductive cyclization of ortho-nitroaryl acetates, which is applicable to this compound, can be outlined as follows:

Reduction of the Nitro Group: The reaction is initiated by the reduction of the ortho-nitro group to a nitroso, hydroxylamino, or ultimately an amino group. This is commonly achieved using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, PtO2), metals in acidic media (e.g., Fe/HCl, Sn/HCl), or transfer hydrogenation reagents.

Intramolecular Nucleophilic Attack: The newly formed amino group, being nucleophilic, attacks the electrophilic carbonyl carbon of the ethyl acetate side chain. This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate.

Dehydration/Elimination: The tetrahedral intermediate then undergoes dehydration (loss of a water molecule) and elimination of the ethoxy group from the ester to form a stable heterocyclic ring system.

The presence of the chloro substituent on the phenyl ring can influence the electron density of the aromatic ring and, consequently, the reactivity of the nitro group and the subsequent cyclization step. However, the fundamental pathway remains consistent with the general mechanism for the reductive cyclization of o-nitrophenylacetate derivatives.

The final product of this intramolecular cyclization is typically a substituted quinolone derivative. Specifically, for this compound, the expected product would be a derivative of 4-hydroxy-2-quinolone.

| Step | Description | Key Intermediates |

| 1 | Reduction of the nitro group | 2-amino-3-chlorophenylacetate derivative |

| 2 | Intramolecular nucleophilic attack | Cyclic tetrahedral intermediate |

| 3 | Dehydration and elimination | Substituted 4-hydroxy-2-quinolone |

Rearrangement Reactions Involving the Acetate Side Chain

While intramolecular cyclization is the dominant and well-documented reaction pathway for this compound, the potential for rearrangement reactions involving the acetate side chain exists under specific conditions, although it is less commonly observed.

Rearrangement reactions of phenylacetate (B1230308) derivatives can be influenced by factors such as the presence of strong acids or bases, high temperatures, or photochemical conditions. These reactions can involve the migration of substituents on the phenyl ring or rearrangements within the acetate moiety itself.

For this compound, a potential, though not widely reported, rearrangement could involve the migration of the acetate group or its components. However, specific mechanistic studies detailing such rearrangements for this particular compound are not extensively available in the scientific literature. General rearrangement reactions known for related aryl-aliphatic esters might include:

Fries-type Rearrangement: Under acidic conditions, the ester group could potentially migrate from the side chain to the aromatic ring. However, this is less likely for a phenylacetate where the ester is not directly attached to the ring.

Willgerodt-Kindler Reaction: While typically applied to aryl ketones, related transformations of phenylacetic acids and their derivatives can occur under specific conditions involving sulfur and an amine, leading to the formation of a thioamide at the terminal carbon of the side chain.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The spectrum for Ethyl 2-(3-chloro-2-nitrophenyl)acetate is expected to display distinct signals corresponding to the aromatic protons and the protons of the ethyl acetate (B1210297) moiety.

The aromatic region would likely feature a complex splitting pattern due to the coupling between adjacent protons on the substituted phenyl ring. The protons on the ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a characteristic pattern resulting from spin-spin coupling. The methylene protons of the acetate group directly attached to the aromatic ring would appear as a singlet.

Precise chemical shifts (δ) are influenced by the electronic effects of the chloro and nitro substituents on the phenyl ring. The electron-withdrawing nature of these groups would typically shift the signals of nearby protons to a lower field (higher ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound No experimental data found in the searched sources.

This table is based on predicted values and requires experimental verification.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.4 - 7.8 | m | - |

| -CH₂- (acetate) | 4.1 | s | - |

| -O-CH₂- (ethyl) | 4.2 | q | ~7.1 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The spectrum is anticipated to show signals for the six aromatic carbons, with their chemical shifts significantly affected by the chloro and nitro substituents. The carbonyl carbon of the ester group would appear at a characteristic downfield position. The two carbons of the ethyl group and the methylene carbon of the acetate moiety would also be readily identifiable.

Table 2: Predicted ¹³C NMR Spectral Data for this compound No experimental data found in the searched sources.

This table is based on predicted values and requires experimental verification.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 125 - 150 |

| C=O (ester) | ~168 |

| -O-CH₂- (ethyl) | ~62 |

| -CH₂- (acetate) | ~40 |

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons and between the methylene and methyl protons of the ethyl group, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would allow for the direct assignment of each proton signal to its attached carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. The exact mass of the molecular ion of this compound (C₁₀H₁₀ClNO₄) is a critical piece of data for its definitive identification. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately 3:1.

Table 3: Predicted HRMS Data for this compound No experimental data found in the searched sources.

This table is based on predicted values and requires experimental verification.

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ (³⁵Cl) | 244.0320 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a sample and for identifying its components.

For this compound, a GC-MS analysis would provide a chromatogram indicating the retention time of the compound, which is a measure of its purity. The mass spectrometer would then generate a mass spectrum for the compound as it elutes from the GC column. This spectrum would show the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be analyzed to confirm its structure. Expected fragmentation pathways might include the loss of the ethoxy group, the entire ester functional group, or cleavage of the nitro group.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of individual components within a mixture. For a compound such as this compound, LC-MS serves as a critical tool during its synthesis and purification. The liquid chromatography stage separates the target compound from starting materials, byproducts, and other impurities based on its physicochemical properties, such as polarity.

Following separation, the mass spectrometer ionizes the eluted molecules and separates them based on their mass-to-charge ratio (m/z). This provides two crucial pieces of information: the molecular weight of the compound, which can confirm its identity, and its fragmentation pattern under specific conditions (tandem MS or MS/MS), which can be used to further elucidate its structure. While LC-MS is a standard method for the analysis of such compounds, specific retention times and mass fragmentation data for this compound are not extensively detailed in publicly available scientific literature. The technique remains essential for quality control, allowing for the assessment of purity and the identification of trace impurities in a sample.

Vibrational Spectroscopy: Infrared (IR) Absorption Characteristics

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes.

Identification of Characteristic Functional Group Stretches

While a specific experimental spectrum for this compound is not widely published, its chemical structure allows for the prediction of its characteristic IR absorption bands based on well-established correlation tables. The molecule contains several key functional groups: an aromatic nitro group (NO₂), an ester group (-COOEt), a chloro-substituted benzene (B151609) ring, and aliphatic C-H bonds. The expected vibrational stretches for these groups are key to the structural confirmation of the compound.

The most prominent peaks would include a strong absorption from the ester carbonyl (C=O) stretch, characteristic absorptions for the nitro group, and multiple bands corresponding to the aromatic ring and C-H bonds.

Below is an interactive table detailing the predicted characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1750-1735 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1570-1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1370-1300 | Strong |

| Aromatic (C=C) | Stretch | 1600-1450 | Medium to Weak |

| Ester (C-O) | Stretch | 1300-1000 | Medium |

| Aromatic (C-H) | Stretch | 3100-3000 | Medium to Weak |

| Aliphatic (C-H) | Stretch | 3000-2850 | Medium |

| Aryl-Halogen (C-Cl) | Stretch | 1100-800 | Medium to Strong |

Note: The exact positions of these bands can be influenced by the specific chemical environment and solid-state effects.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the presence of the substituted nitrophenyl ring is expected to dominate the UV-Vis spectrum. The aromatic system and the nitro group contain π electrons and non-bonding electrons (n) that can be excited to higher energy orbitals (π*).

X-ray Diffraction Studies for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's absolute configuration and preferred conformation in the solid state.

A search of crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Consequently, definitive experimental data on its crystal system, space group, unit cell dimensions, and precise molecular geometry are currently unavailable.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. It maps the regions of close contact between neighboring molecules, providing insights into interactions such as hydrogen bonds, halogen bonds, and π-stacking.

As no crystallographic information file (.cif) is available from a single-crystal X-ray study for this compound, a Hirshfeld surface analysis cannot be performed. Therefore, a quantitative and visual breakdown of the intermolecular forces governing its crystal packing remains uncharacterized.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable tools in synthetic chemistry for the separation, purification, and assessment of purity of compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) serve critical roles, from monitoring reaction progress to quantifying the final product and its impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of this compound, offering high resolution, sensitivity, and reproducibility. It is employed to determine the purity of the synthesized compound and to quantify it in various mixtures. Reversed-phase HPLC (RP-HPLC) is the most common mode used for molecules of this type, owing to the compound's moderate polarity.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (most commonly C18-silica). A polar mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analyte between the two phases. Due to the presence of chromophores—specifically the nitro-substituted benzene ring—this compound can be readily detected using an ultraviolet (UV) detector.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and using it to determine the concentration of the unknown sample based on its peak area. While specific validated methods for this exact compound are not widely published in publicly accessible literature, a typical method can be designed based on its structural properties.

Interactive Table 1: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size | Provides a nonpolar surface for effective separation of moderately polar organic molecules. |

| Column | 150 mm x 4.6 mm i.d. | A standard analytical column dimension offering a good balance of resolution and analysis time. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic | A common solvent system for RP-HPLC; the ratio can be adjusted to optimize the retention time. |

| Flow Rate | 1.0 mL/min | A standard flow rate that ensures good separation efficiency without excessive backpressure. |

| Detection | UV-Vis Detector at 254 nm | The aromatic ring and nitro group provide strong UV absorbance, allowing for sensitive detection. |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |

| Diluent | Mobile Phase or Acetonitrile | Ensures compatibility with the mobile phase and proper dissolution of the analyte. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and for preliminary screening of fractions during purification. researchgate.net For the synthesis of this compound, TLC is invaluable for determining when the starting materials have been consumed and the desired product has formed. researchgate.net

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel (the stationary phase). nih.gov The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase travels up the plate by capillary action, separating the components of the spotted mixture based on their differential affinity for the stationary and mobile phases. nih.gov

To monitor a reaction, three lanes are typically spotted on the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot corresponding to the product will appear and intensify. researchgate.net The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. researchgate.netgoogle.com The relative positions of the spots are quantified by their retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Interactive Table 2: Exemplary TLC Conditions for Monitoring the Synthesis of this compound

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum plates | A standard polar adsorbent. The F₂₅₄ indicator allows for visualization of UV-active compounds under a UV lamp. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | A common solvent system of varying polarity. The ratio is optimized to achieve good separation (typically an Rf of ~0.3-0.5 for the product). |

| Spotting | Starting Material (Lane 1), Reaction Mixture (Lane 2) | Allows for direct comparison to track the consumption of reactants and formation of product. |

| Development | In a closed chamber saturated with mobile phase vapor | Ensures reproducible separation by maintaining a consistent atmosphere. |

| Visualization | UV lamp at 254 nm | The aromatic nitro-compound is UV-active and will appear as a dark spot on the fluorescent background. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

No published studies were found that specifically report the DFT-optimized geometry or calculated energies for Ethyl 2-(3-chloro-2-nitrophenyl)acetate. Such calculations would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation, providing the most stable three-dimensional arrangement of the atoms and its corresponding electronic energy.

Information regarding the electronic excitation properties, such as absorption wavelengths (λmax) and oscillator strengths, derived from TD-DFT calculations for this compound is not available in the current body of scientific literature. This type of analysis is fundamental for understanding a molecule's UV-Vis spectrum and its photophysical behavior.

Molecular Orbital Analysis

A critical aspect of understanding a molecule's reactivity involves the analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. Regrettably, no studies have been found that report the HOMO-LUMO energies or the associated reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index) for this compound.

Electrostatic and Charge Distribution Analysis

MEP maps are valuable for visualizing the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites, and predicting intermolecular interaction patterns. A search for MEP surface maps specifically calculated for this compound did not yield any results.

The absence of this specific computational data in published research prevents the creation of a detailed article on the theoretical and computational aspects of this compound as requested. While the methodologies are standard, their application to this particular compound has not been documented in accessible scientific literature.

Atoms in Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (AIM) offers a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ(r)). An AIM analysis of this compound would involve calculating the molecular electron density, locating the critical points, and characterizing the atomic and bond properties. This approach provides a quantitative description of the bonding within the molecule, going beyond simple Lewis structures.

The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these points, such as the electron density (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp), reveal the nature of the interaction.

Electron Density (ρ(r)bcp): The magnitude of the electron density at the BCP correlates with the bond order; a higher value indicates a stronger, more covalent bond.

Laplacian of Electron Density (∇²ρ(r)bcp): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r)bcp < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r)bcp > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

For this compound, an AIM analysis would be expected to reveal the following:

The C-C bonds within the phenyl ring and the C-C bond of the acetate (B1210297) moiety would exhibit high ρ(r)bcp and negative ∇²ρ(r)bcp values, confirming their covalent character.

The polar covalent bonds, such as C=O, C-O, C-N, and N-O, would also show features of shared interactions, but with topological parameters reflecting their polarity. The C=O bond would have a significantly higher electron density at its BCP compared to the C-O single bond.

The C-Cl bond is expected to show characteristics intermediate between purely covalent and closed-shell interactions, reflecting its polar covalent nature.

Weak intramolecular interactions, such as potential hydrogen bonds or steric contacts involving the ortho nitro and chloro substituents, could also be identified and characterized by the presence of a bond path and a BCP with low electron density and a positive Laplacian.

Table 1: Expected AIM Topological Parameters for Key Bonds in this compound This table presents hypothetical yet representative data based on computational studies of similar functional groups.

| Bond | Expected Electron Density (ρ(r)bcp) (a.u.) | Expected Laplacian (∇²ρ(r)bcp) (a.u.) | Expected Bond Type Classification |

|---|---|---|---|

| C-C (aromatic) | ~0.28 - 0.32 | -0.8 to -1.0 | Shared (Covalent) |

| C-N (nitro) | ~0.25 - 0.29 | -0.6 to -0.9 | Shared (Polar Covalent) |

| N-O (nitro) | ~0.30 - 0.35 | +0.1 to +0.5 | Shared (Polar Covalent) |

| C-Cl | ~0.15 - 0.20 | -0.1 to +0.1 | Polar Covalent |

| C=O (ester) | ~0.35 - 0.40 | -0.2 to -0.5 | Shared (Polar Covalent) |

| C-O (ester) | ~0.22 - 0.26 | -0.7 to -1.1 | Shared (Polar Covalent) |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.org For this compound, MD simulations would provide detailed insights into its conformational flexibility, preferred shapes (conformers), and interactions with its environment.

An MD simulation would model the molecule's behavior by numerically solving Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular mechanics force field. Such a simulation, typically performed in a simulated solvent environment (e.g., a box of water or an organic solvent), can reveal the dynamic nature of the molecule.

Key areas of investigation for this compound using MD would include:

Solvent Interactions: By simulating the molecule in a solvent, MD can detail how solvent molecules arrange around the solute and quantify the strength of these interactions. This is crucial for understanding solubility and how the solvent might influence conformational preferences.

Intramolecular Interactions: The simulations would highlight non-covalent interactions within the molecule, such as potential weak hydrogen bonds or van der Waals contacts between the substituents on the phenyl ring and the acetate group. These interactions can significantly influence the molecule's preferred conformation.

The primary dihedral angles that dictate the conformational landscape of the molecule are identified and their roles are described in the table below. Analyzing the time evolution of these angles during an MD simulation allows for the construction of a free energy landscape, revealing the most probable conformations and the energy barriers between them.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Structural Feature Controlled | Expected Influence on Conformation |

|---|---|---|---|

| τ1 | C(ring)-C(ring)-CH₂-C(=O) | Orientation of the acetate side chain relative to the phenyl ring. | Highly restricted due to steric clashes with the ortho nitro and chloro groups. |

| τ2 | C(ring)-CH₂-C(=O)-O | Planarity and orientation of the carbonyl group. | Influences the accessibility of the carbonyl oxygen for interactions. |

| τ3 | CH₂-C(=O)-O-CH₂ | Orientation of the ethyl group relative to the carbonyl. | Determines the overall shape and steric profile of the ester moiety. |

| τ4 | C(=O)-O-CH₂-CH₃ | Position of the terminal methyl group. | Generally flexible, with staggered conformations being energetically favored. |

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling, utilizing quantum chemical methods like Density Functional Theory (DFT), is a cornerstone of modern chemical research for elucidating reaction mechanisms. scielo.br For this compound, these computational techniques can be used to predict its reactivity, map out potential reaction pathways, and characterize the high-energy transition states that govern reaction rates. researchgate.netresearchgate.net

Computational studies could explore various potential reactions involving this molecule:

Reduction of the Nitro Group: The nitro group is readily reducible to a nitroso, hydroxylamine, or amine group. numberanalytics.com DFT calculations can model these multi-step reduction pathways, identifying intermediates and calculating the reaction energies for each step. This can help predict the feasibility of selective reduction under different conditions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro and chloro groups activate the aromatic ring towards nucleophilic attack. mdpi.com Computational modeling can be used to compare the activation barriers for nucleophilic substitution at different positions on the ring, predicting the regioselectivity of such reactions. The mechanism, proceeding through a Meisenheimer complex, can be fully characterized. numberanalytics.com

Ester Hydrolysis: The mechanism of base- or acid-catalyzed hydrolysis of the ethyl ester can be investigated. Calculations would involve modeling the approach of the nucleophile (e.g., hydroxide) or the protonation of the carbonyl oxygen, followed by the formation of a tetrahedral intermediate and the subsequent departure of the ethoxide leaving group.

The core of such a study is the calculation of the potential energy surface for a given reaction. This involves optimizing the geometries of the reactants, products, and any intermediates, as well as locating the transition state (TS) structure, which is a first-order saddle point on the energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a critical parameter for predicting the reaction rate.

Table 3: Application of In Silico Modeling to Potential Reactions of this compound

| Potential Reaction Type | Computational Method | Key Parameters to be Calculated | Expected Insights |

|---|---|---|---|

| Nitro Group Reduction | DFT (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-311+G(d,p)) | Geometries of intermediates, transition states; Reaction enthalpies (ΔH); Gibbs free energies (ΔG) | Stepwise mechanism, thermodynamic feasibility, and identification of the rate-determining step. |

| Nucleophilic Aromatic Substitution (SNAr) | DFT, including solvent models (e.g., PCM) | Energy of Meisenheimer complex; Activation energy barriers (ΔE‡) for attack at different positions | Regioselectivity of substitution, role of the solvent, and electronic effects of substituents. |

| Ester Hydrolysis (Base-catalyzed) | DFT with explicit/implicit solvent models | Structure of tetrahedral intermediate; Energy profile including transition states for formation and collapse of the intermediate | Detailed stepwise mechanism and the activation energy for the rate-limiting step. |

Derivatization and Advanced Functionalization Strategies

Synthesis of Carboxylic Acid and Amide Derivatives from the Ester Moiety

The ethyl ester group is a primary site for initial derivatization. Standard hydrolysis and amidation procedures can be readily applied to this scaffold.

Hydrolysis to Carboxylic Acid: The conversion of the ethyl ester to the corresponding carboxylic acid, 2-(3-chloro-2-nitrophenyl)acetic acid, is typically achieved through saponification. This reaction generally involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). The principles governing ester hydrolysis are well-established, with reaction rates being influenced by factors such as temperature, concentration of the base, and solvent systems. mdpi.com

Amidation: The synthesis of amide derivatives can be approached through several routes. One common method involves the initial hydrolysis of the ester to the carboxylic acid, which is then activated and coupled with a desired primary or secondary amine. nih.gov Activation agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or the in-situ formation of phosphonium salts can facilitate this transformation. acs.org

Alternatively, direct amidation of the ester can be achieved, sometimes catalyzed by specific reagents. A notable approach is the nickel-catalyzed reductive amidation, where a nitroarene is reacted with an ester like ethyl acetate (B1210297) in the presence of a nickel catalyst and a reducing agent. nih.gov This tandem reaction reduces the nitro group and couples the resulting amine with the ester in a single pot. While this specific example uses ethyl acetate as the acyl donor, the principle can be extended to the amidation of the target ester with various amines.

A general protocol for the synthesis of amides from carboxylic acids involves dissolving the acid, an amine, N-chlorophthalimide, and triphenylphosphine in a suitable solvent like toluene or acetonitrile. acs.org The reaction proceeds at room temperature, and the resulting amide can be purified using column chromatography. acs.org

Regioselective Aromatic Functionalization

Further substitution on the aromatic ring of Ethyl 2-(3-chloro-2-nitrophenyl)acetate is governed by the directing effects of the existing substituents. The nitro group (-NO₂) is a powerful deactivating group and a meta-director. The chloro group (-Cl) is also deactivating but is an ortho-, para-director. The ethyl acetate group (-CH₂COOEt) is weakly deactivating and an ortho-, para-director.

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions least deactivated. The combined effects of the substituents make the C4 and C6 positions the most likely sites for substitution. The strong deactivating nature of the nitro group at C2 and the presence of the chloro group at C3 will significantly influence the regioselectivity of further functionalization.

Transformation of the Nitro Group to Other Nitrogen-Containing Functionalities

The nitro group is a key functional handle that can be transformed into various other nitrogen-containing groups, most notably the amino group, which opens up a vast landscape of subsequent chemical modifications.

The reduction of the aromatic nitro group to an aniline (B41778) (amino group) is a fundamental and widely used transformation in organic synthesis. wikipedia.org This conversion transforms the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the chemical properties of the aromatic ring. The resulting compound, Ethyl 2-(2-amino-3-chlorophenyl)acetate, is a valuable intermediate for the synthesis of various heterocyclic compounds. nih.govnih.gov A variety of methods are available for this reduction, with the choice of reagent depending on the presence of other functional groups and the desired selectivity. commonorganicchemistry.comorganic-chemistry.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common choice, though it can sometimes lead to dehalogenation. commonorganicchemistry.com Raney nickel is an alternative that is often less prone to causing dehalogenation of aryl chlorides. wikipedia.orgcommonorganicchemistry.com

Metal/Acid Reduction: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic and reliable method for nitro group reduction. wikipedia.orgcommonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild option that is tolerant of many other functional groups. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like ammonium formate or triethylsilane can be used as a hydrogen source in the presence of a catalyst like Pd/C. organic-chemistry.org

| Reagent/System | Conditions | Advantages | Potential Drawbacks |

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst, various solvents (e.g., Ethanol, Ethyl Acetate) | High efficiency, clean reaction | Can cause dehalogenation; reduces other functional groups (alkenes, alkynes) |

| H₂/Raney Ni | Hydrogen gas, Raney Nickel catalyst | Often preferred for halogenated compounds to avoid dehalogenation commonorganicchemistry.com | Pyrophoric catalyst, requires careful handling |

| Fe/HCl or Fe/AcOH | Iron powder in acidic medium | Inexpensive, mild, tolerates many functional groups commonorganicchemistry.com | Requires stoichiometric amounts of metal, acidic workup |

| SnCl₂·2H₂O | Tin(II) chloride dihydrate in a solvent like Ethanol or Ethyl Acetate | Mild, chemoselective, good for sensitive substrates commonorganicchemistry.com | Generates tin-based waste |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | Mild, useful when acidic/catalytic methods are unsuitable | Can have limited solubility |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can selectively reduce one nitro group in the presence of others commonorganicchemistry.com | Generally does not reduce aliphatic nitro groups commonorganicchemistry.com |

Once the aniline, Ethyl 2-(2-amino-3-chlorophenyl)acetate, is formed, the amino group can be further functionalized to introduce a wide range of substituents and to construct more complex molecular architectures.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form amides. For instance, reaction with acetic anhydride yields the corresponding acetamide. mdpi.com This modification can be used to protect the amino group or to introduce specific structural motifs.

Alkylation: N-alkylation can be achieved by reacting the aniline with alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. nih.gov Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing N-alkylated derivatives.

Diazotization and Sandmeyer Reactions: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. nih.gov The resulting diazonium group is an excellent leaving group and can be replaced by a variety of substituents (e.g., -Cl, -Br, -CN, -OH) through Sandmeyer or related reactions, providing a powerful tool for aromatic ring functionalization. nih.gov

Construction of Heterocyclic Systems Incorporating the Chloronitrophenylacetate Scaffold

The true synthetic utility of this compound is realized upon reduction of the nitro group to Ethyl 2-(2-amino-3-chlorophenyl)acetate. This intermediate contains an ortho-amino group relative to a two-carbon side chain, making it an ideal precursor for the synthesis of fused heterocyclic systems.

Indole (B1671886) Synthesis: The structure of Ethyl 2-(2-amino-3-chlorophenyl)acetate is perfectly suited for various indole ring-forming reactions. Intramolecular cyclization, often under acidic or basic conditions, can lead to the formation of substituted indolin-2-ones or indoles. Many classical indole syntheses, such as the Fischer indole synthesis, start from different precursors, but specialized methods exist for the cyclization of ortho-substituted anilines. nih.govbhu.ac.inorganic-chemistry.org For example, reductive cyclization of related 2-nitrostyrenes is a known route to indoles, highlighting the utility of the nitro group as a precursor to the cyclization substrate. researchgate.net

Quinoline (B57606) Synthesis: The aniline intermediate can participate in cyclocondensation reactions with α,β-unsaturated carbonyl compounds (Doebner-von Miller reaction) or β-ketoesters (Combes quinoline synthesis) to form substituted quinolines. nih.govtandfonline.com The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is another powerful method for quinoline synthesis that could be adapted for derivatives of the target compound. jptcp.comorganic-chemistry.org

Benzodiazepine Synthesis: Benzodiazepines are a critical class of pharmacologically active compounds. semanticscholar.org The synthesis of 1,5-benzodiazepines often involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound. nih.gov While the intermediate derived from the target molecule is not a diamine, it can serve as a precursor for other benzodiazepine scaffolds, such as 1,4-benzodiazepines, through multi-step synthetic sequences. semanticscholar.org For example, the amino group can be acylated with a haloacetyl chloride, followed by amination and subsequent intramolecular cyclization to build the seven-membered diazepine ring.

| Heterocyclic System | Key Intermediate | General Synthetic Strategy |

| Indoles | Ethyl 2-(2-amino-3-chlorophenyl)acetate | Intramolecular cyclization of the side chain onto the amino group or a derivative thereof. nih.govorganic-chemistry.org |

| Quinolines | Ethyl 2-(2-amino-3-chlorophenyl)acetate | Cyclocondensation with β-dicarbonyls, β-ketoesters, or α,β-unsaturated carbonyls (e.g., Friedländer, Combes, Doebner-von Miller reactions). nih.govjptcp.com |

| Benzodiazepines | Ethyl 2-(2-amino-3-chlorophenyl)acetate | Multi-step synthesis involving acylation, amination, and intramolecular cyclization to form the diazepine ring. semanticscholar.org |

Design and Synthesis of Advanced Analogues with Modified Side Chains or Aromatic Substitution Patterns

The scaffold of this compound allows for the design and synthesis of advanced analogues through modifications at multiple positions.

Modification of the Side Chain: The ester functionality is a prime target for creating a library of analogues. Following hydrolysis to the carboxylic acid, coupling with a diverse range of alcohols or amines can generate a wide variety of esters and amides with different steric and electronic properties. Furthermore, the α-carbon of the acetate side chain is an active methylene position. It can be deprotonated with a suitable base and subsequently reacted with electrophiles, such as alkyl halides, to introduce new substituents at this position.

Modification of Aromatic Substitution Patterns: The synthesis of analogues with different substitution patterns on the aromatic ring is also a viable strategy. This is typically achieved by starting with an appropriately substituted precursor rather than by modifying the existing ring. For example, analogues such as Ethyl 2-(4-chloro-2-nitrophenyl)acetate and Ethyl 2-(4-chloro-3-nitrophenyl)acetate have been synthesized, demonstrating the accessibility of isomers with varied substitution patterns. polymer-books.comreagentia.eu By employing different starting materials (e.g., 3-fluoro-2-nitrotoluene instead of 3-chloro-2-nitrotoluene), a broad spectrum of analogues can be prepared, allowing for a systematic investigation of structure-activity relationships in medicinal chemistry or materials science applications.